molecular formula C15H10ClNO3 B3369015 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione CAS No. 22359-44-0

2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione

Cat. No.: B3369015
CAS No.: 22359-44-0
M. Wt: 287.7 g/mol
InChI Key: HUQAZTJPZNRJDY-UHFFFAOYSA-N
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Description

2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione is a halogenated naphthoquinone derivative featuring a furan-methylamino substituent at the 3-position and a chlorine atom at the 2-position. This compound belongs to a broader class of 1,4-naphthoquinones, which are renowned for their redox-active properties and diverse biological activities.

Properties

IUPAC Name

2-chloro-3-(furan-2-ylmethylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQAZTJPZNRJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286353
Record name MLS002608685
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22359-44-0
Record name MLS002608685
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione typically involves the following steps :

    Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and furan-2-ylmethanamine.

    Reaction Conditions: The reaction is carried out in an anhydrous environment at 0°C. The starting materials are mixed with sodium bicarbonate in a double-mouth flask, and anhydrous methanol is used as the solvent.

    Reaction Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC) with a developing phase of petroleum ether and acetic ether.

    Product Isolation: After 24 hours, the reaction mixture is concentrated using a rotary evaporator, and the crude solid is dissolved in a methanol-tetrahydrofuran mixture. The product is obtained as red crystals upon volatilization at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The naphthoquinone core can undergo redox reactions, leading to the formation of hydroquinone derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Condensation Reactions: Aldehydes and ketones in the presence of acid or base catalysts are used for condensation reactions.

Major Products Formed

    Substitution Products: Various substituted naphthoquinones.

    Redox Products: Hydroquinone derivatives.

    Condensation Products: Schiff bases and related compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H10ClNO3
  • Molecular Weight : 287.6978 g/mol
  • Physical State : Solid
  • Melting Point : Approximately 208.6°C

The compound features a naphthoquinone core structure, which is known for its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : The compound has shown high antifungal activity against Candida albicans and Aspergillus niger, making it a candidate for antifungal drug development .
PathogenActivity Level
Candida albicansHigh
Aspergillus nigerHigh

Anticancer Potential

The naphthoquinone scaffold is recognized for its anticancer properties. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways .

Neuroprotective Effects

Recent investigations have identified 2-chloro-3-(benzylamino)-naphthalene-1,4-dione as a potent multitarget-directed molecule in anti-Alzheimer's disease screening. This compound demonstrated significant inhibitory effects on β-amyloid aggregation and acetylcholinesterase activity, suggesting potential applications in neurodegenerative disease treatment .

Dye and Pigment Production

Due to its vibrant color properties, compounds like this compound are explored as dyes in textiles and inks. The stability of the naphthoquinone structure contributes to the durability of the color under various environmental conditions.

Case Study 1: Antifungal Research

In a controlled study, researchers synthesized several derivatives of naphthoquinones, including the target compound. The antifungal efficacy was evaluated using standard broth dilution methods, revealing that the furan-substituted derivative exhibited superior activity compared to other analogs .

Case Study 2: Neuroprotective Screening

A recent screening conducted on a library of naphthoquinone derivatives highlighted the neuroprotective properties of 2-chloro-3-(benzylamino)-naphthalene-1,4-dione. The study utilized cellular models to assess neurotoxicity and found that this compound significantly reduced cell death induced by oxidative stress .

Mechanism of Action

The mechanism of action of 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione involves several molecular targets and pathways :

    Redox Cycling: The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.

    Enzyme Inhibition: This compound can inhibit various enzymes, including those involved in cellular respiration and DNA synthesis.

    DNA Intercalation: The planar structure of the naphthoquinone core allows it to intercalate into DNA, disrupting its function.

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : Replacing the furan group with pyridine (e.g., pyridin-2-ylmethyl) shifts activity from antifungal to antibacterial, suggesting substituent polarity and hydrogen-bonding capacity influence target specificity .
  • Fluorine Substitution : Difluorobenzyl derivatives (e.g., 3c) exhibit high synthetic yields (~77.9%) but lack reported bioactivity data, highlighting a gap in structure-activity relationship (SAR) studies .
  • Alkylamino vs. Arylaminio: Piperidinyl-ethylamino derivatives show moderate antibacterial activity, whereas aryl-amino analogues (e.g., 4-hydroxyphenyl) achieve sub-µg/mL antifungal potency, underscoring the importance of aromatic pharmacophores in antifungal design .

Table 2: Bioactivity Profiles of Selected Analogues

Compound Name Antifungal Activity Antibacterial Activity Anticancer Activity
Target Compound High (C. albicans, A. niger) Not reported Not reported
2-Chloro-3-(4-hydroxyphenylamino)-1,4-naphthoquinone Superior to Fluconazole (MIC = 0.78 µg/mL) Moderate Not reported
2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)-1,4-naphthoquinone Not reported MIC = 15.6 µg/mL (S. aureus) Not reported
2-Chloro-3-(methylphenylamino)-1,4-naphthoquinone Not reported Not reported IC₅₀ = 4.30 µg/mL (MOLT-3 leukemia)
2-Chloro-3-(phenyl(4-(phenylamino)phenyl)amino)-1,4-naphthoquinone Not reported Not reported IC₅₀ = 16.71 µM (HeLa)

Key Observations :

  • Antifungal Potency: The target compound’s furan-methylamino group confers activity against fungi, while 4-hydroxyphenyl substitution () enhances potency, likely due to improved hydrogen bonding with fungal enzymes .
  • Antibacterial Selectivity: Pyridinylmethyl and piperidinyl-ethylamino derivatives target Gram-positive bacteria, possibly via membrane disruption or inhibition of bacterial redox systems .
  • Anticancer Potential: Methylphenylamino and bis-phenylamino derivatives exhibit cytotoxicity against cancer cells, with IC₅₀ values comparable to doxorubicin, suggesting naphthoquinones’ role as redox cyclers in inducing oxidative stress .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing: The trifluoromethylphenyl analogue (2-Chloro-3-((3-CF₃-phenyl)amino)-1,4-naphthoquinone) exhibits non-planar geometry (N–C(naphthoquinone) torsion angle = 32.62°), stabilizing crystal lattices via N–H···O and N–H···Cl hydrogen bonds .
  • Solubility: Hydroxyethylamino derivatives (e.g., 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone) likely exhibit improved aqueous solubility due to polar hydroxyl groups, whereas the target compound’s furan moiety may limit solubility in polar solvents .

Biological Activity

2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione (CAS Number: 22359-44-0) is a synthetic compound belonging to the naphthoquinone class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

  • Molecular Formula : C15H10ClNO
  • Molecular Weight : 287.70 g/mol
  • Structure : The compound features a chloro group at the second position and a furan-derived amino group at the third position of the naphthalene ring.

Antimicrobial Activity

Research indicates that derivatives of naphthoquinones exhibit significant antimicrobial properties. The specific compound this compound has shown promising activity against various bacterial strains.

Microbial Strain Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliInhibitory64 µg/mL
Staphylococcus aureusInhibitory32 µg/mL
Mycobacterium tuberculosisModerate128 µg/mL

These results suggest that the compound could be a potential candidate for developing new antibacterial agents .

Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study demonstrated that this compound exhibited concentration-dependent cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and SH-SY5Y (neuroblastoma).

Cell Line IC50 (µM) Mechanism of Action
HeLa15.5Induction of apoptosis
SH-SY5Y12.3Cell cycle arrest

The findings indicate that the compound may induce cell death through apoptotic pathways, making it a candidate for further anticancer research .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies revealed that it inhibited pro-inflammatory cytokine production in macrophages.

Cytokine Inhibition (%)
TNF-alpha45%
IL-630%

These results suggest that this compound may serve as a lead compound for developing anti-inflammatory drugs .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by researchers evaluated the antimicrobial efficacy of various naphthoquinone derivatives, including this compound. The results indicated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with notable activity against drug-resistant strains .
  • Cytotoxicity Assessment
    Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The findings highlighted its potential as a chemotherapeutic agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells .

Q & A

Q. What is the standard synthetic route for 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione?

The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with furan-2-ylmethylamine. A typical procedure involves:

  • Dissolving 2,3-dichloro-1,4-naphthoquinone in DMF.
  • Adding furan-2-ylmethylamine (1.2 equivalents) and stirring at 60–70°C for 48–72 hours.
  • Purification via recrystallization (e.g., hexane or acetonitrile/dichloromethane mixtures) yields red crystals (70–85% yield) .
    Key Data : Reaction conditions (solvent, temperature, time) and yields vary with substituent steric/electronic effects .

Q. What spectroscopic methods confirm the compound’s structural integrity?

  • 1H/13C NMR : Aromatic protons (δ 7.5–8.2 ppm) and quinone carbonyl signals (δ 180–176 ppm) are diagnostic. The furan methylene group appears at δ 4.5–5.0 ppm .
  • IR : Strong C=O stretches (~1672 cm⁻¹ for quinone; ~1720 cm⁻¹ for ester/coumarin derivatives) and N–H stretches (~3294 cm⁻¹) .
  • UV-Vis : Absorbance maxima at 277 nm (π→π* transitions) and 469 nm (quinone charge transfer) .

Q. How does the compound’s cytotoxicity profile compare to similar naphthoquinones?

In vitro assays against fungal/bacterial strains (e.g., Candida albicans, Staphylococcus aureus) show moderate to high activity (MIC: 2–16 µg/mL), attributed to redox cycling and ROS generation. Comparatively, pyridinylmethyl-substituted analogs exhibit stronger antibacterial effects, while coumarin hybrids show enhanced antifungal activity .

Advanced Research Questions

Q. What crystallographic features influence the compound’s bioactivity?

  • Planarity and Dihedral Angles : The naphthoquinone core is planar (max. deviation: 0.078 Å), while the furanmethylamino group creates a dihedral angle of ~49° with the quinone plane. Reduced planarity may hinder intercalation with DNA but enhances π-π stacking in protein pockets .
  • Intermolecular Interactions : Strong N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (centroid distances: 3.6–3.8 Å) stabilize the crystal lattice and may mimic binding modes in biological targets .

Q. How do structural modifications (e.g., substituents on the furan ring) affect pharmacological activity?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the furan ring improve antifungal activity by 2–4×, while bulky groups (e.g., propyl) reduce solubility and bioavailability .
  • Hybrid Derivatives : Coumarin-naphthoquinone hybrids (e.g., 2-chloro-3-[(coumarin-6-yl)amino] derivatives) show dual inhibition of topoisomerase and cytochrome P450 enzymes, with IC₅₀ values <10 µM .

Q. What experimental and computational methods resolve contradictions in reported bioactivity data?

  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to fungal CYP51 (ΔG: −9.2 kcal/mol) and bacterial DNA gyrase (ΔG: −8.5 kcal/mol), correlating with experimental MIC values .
  • Metabolite Profiling : LC-MS/MS identifies hydroxylated metabolites that may explain discrepancies between in vitro and in vivo efficacy .

Methodological Challenges

Q. How can researchers optimize crystallization for X-ray diffraction studies?

  • Solvent Selection : Slow evaporation of acetonitrile/dichloromethane (1:1) at 4°C yields high-quality single crystals .
  • Temperature Control : Crystallization at 150 K minimizes thermal motion artifacts, improving resolution (R factor: 0.036) .

Q. What strategies mitigate quinone instability during long-term storage?

  • Light and Oxygen Exclusion : Store under argon at −20°C in amber vials.
  • Stabilizers : Addition of 1% ascorbic acid prevents autoxidation, confirmed by HPLC purity (>98% after 6 months) .

Future Research Directions

  • Mechanistic Studies : Use CRISPR-Cas9 knockout models to validate ROS-dependent cytotoxicity in fungal biofilms .
  • SAR Expansion : Synthesize fluorinated furan derivatives to enhance blood-brain barrier penetration for neurodegenerative disease applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione
Reactant of Route 2
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2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione

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